Isobutyl phenyl carbonate
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Overview
Description
Isobutyl phenyl carbonate, also known as carbonic acid isobutyl phenyl ester, is an organic compound with the molecular formula C₁₁H₁₄O₃. It is a carbonate ester derived from phenol and isobutanol. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl phenyl carbonate can be synthesized through the reaction of phenol with isobutyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Isobutyl phenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phenol and isobutanol.
Transesterification: This reaction involves the exchange of the isobutyl group with another alcohol group, forming a different carbonate ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Phenol and isobutanol.
Transesterification: A new carbonate ester depending on the alcohol used.
Scientific Research Applications
Isobutyl phenyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of isobutyl phenyl carbonate involves its ability to undergo hydrolysis and transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The compound’s reactivity is influenced by the inductive and steric properties of its substituent groups .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl carbonate
- Dimethyl carbonate
- Diethyl carbonate
Uniqueness
Isobutyl phenyl carbonate is unique due to its specific substituent groups, which confer distinct reactivity and properties compared to other carbonate esters. Its ability to form bioreversible derivatives makes it particularly valuable in drug development and delivery .
Properties
IUPAC Name |
2-methylpropyl phenyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(2)8-13-11(12)14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFSSQVLWRFNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335770 |
Source
|
Record name | Isobutyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13183-18-1 |
Source
|
Record name | Isobutyl phenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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